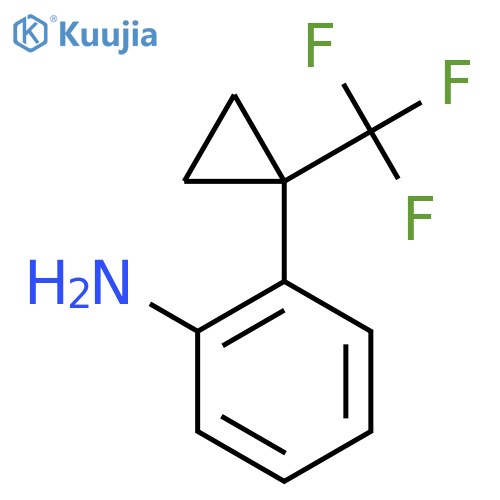Cas no 1936460-03-5 (2-1-(trifluoromethyl)cyclopropylaniline)

2-1-(trifluoromethyl)cyclopropylaniline 化学的及び物理的性質
名前と識別子
-
- 2-1-(trifluoromethyl)cyclopropylaniline
- EN300-193855
- SCHEMBL21543374
- AT10734
- 1936460-03-5
- 2-(1-(TRIFLUOROMETHYL)CYCLOPROPYL)ANILINE
- SOMMUDVHTHGWPS-UHFFFAOYSA-N
- 2-[1-(trifluoromethyl)cyclopropyl]aniline
-
- インチ: 1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-3-1-2-4-8(7)14/h1-4H,5-6,14H2
- InChIKey: SOMMUDVHTHGWPS-UHFFFAOYSA-N
- SMILES: FC(C1(C2C=CC=CC=2N)CC1)(F)F
計算された属性
- 精确分子量: 201.07653381g/mol
- 同位素质量: 201.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 26Ų
2-1-(trifluoromethyl)cyclopropylaniline Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-193855-1.0g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 1g |
$1200.0 | 2023-06-06 | |
| 1PlusChem | 1P02914E-500mg |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 500mg |
$1219.00 | 2024-06-17 | |
| 1PlusChem | 1P02914E-1g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 1g |
$1545.00 | 2024-06-17 | |
| 1PlusChem | 1P02914E-50mg |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 50mg |
$394.00 | 2024-06-17 | |
| Aaron | AR0291CQ-2.5g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 2.5g |
$3258.00 | 2025-02-17 | |
| Enamine | EN300-193855-2.5g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 2.5g |
$2351.0 | 2023-09-17 | |
| Enamine | EN300-193855-10.0g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 10g |
$5159.0 | 2023-06-06 | |
| Enamine | EN300-193855-1g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 1g |
$1200.0 | 2023-09-17 | |
| Enamine | EN300-193855-10g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 10g |
$5159.0 | 2023-09-17 | |
| Enamine | EN300-193855-0.5g |
2-[1-(trifluoromethyl)cyclopropyl]aniline |
1936460-03-5 | 95% | 0.5g |
$936.0 | 2023-09-17 |
2-1-(trifluoromethyl)cyclopropylaniline 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-1-(trifluoromethyl)cyclopropylanilineに関する追加情報
Professional Introduction to 2-1-(trifluoromethyl)cyclopropylaniline (CAS No. 1936460-03-5)
2-1-(trifluoromethyl)cyclopropylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1936460-03-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of anilines, characterized by the presence of a benzene ring substituted with an amino group. The structural uniqueness of 2-1-(trifluoromethyl)cyclopropylaniline lies in its combination of a cyclopropyl group and a trifluoromethyl substituent, which imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery.
The trifluoromethyl group is particularly noteworthy in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In many cases, the introduction of a trifluoromethyl group into a molecule enhances its pharmacological activity by improving interactions with biological targets. The cyclopropyl ring, on the other hand, introduces conformational rigidity, which can be exploited to optimize binding kinetics and selectivity. Together, these structural features make 2-1-(trifluoromethyl)cyclopropylaniline a promising candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of 2-1-(trifluoromethyl)cyclopropylaniline with greater accuracy. Studies have suggested that this compound may exhibit inhibitory properties against various enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The trifluoromethyl group's electron-withdrawing nature can enhance the compound's interaction with hydrogen bond donors and acceptors, which is critical for achieving high affinity binding to biological targets.
In vitro studies have begun to uncover the mechanistic aspects of 2-1-(trifluoromethyl)cyclopropylaniline's interactions with biological systems. For instance, preliminary data indicate that this compound may interfere with key signaling pathways by competing with endogenous ligands for binding sites on target proteins. The cyclopropyl moiety's rigid structure could prevent rapid deprotonation or rearrangement, thereby stabilizing the enzyme-inhibitor complex. These findings are particularly intriguing given the growing interest in structure-based drug design approaches that leverage such structural constraints.
The synthesis of 2-1-(trifluoromethyl)cyclopropylaniline presents unique challenges due to the sensitivity of both the cyclopropyl and trifluoromethyl functional groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct this framework efficiently. Recent innovations in synthetic chemistry have improved yields and reduced byproduct formation, making it feasible to produce sufficient quantities for preclinical testing.
One of the most compelling aspects of 2-1-(trifluoromethyl)cyclopropylaniline is its potential as a building block for more complex drug candidates. By modifying additional substituents on the benzene ring or introducing other functional groups, chemists can generate a library of derivatives with tailored pharmacological profiles. Such diversity-oriented synthesis (DOS) strategies are becoming increasingly popular in academic and industrial research settings due to their efficiency in identifying lead compounds.
The pharmacokinetic properties of 2-1-(trifluoromethyl)cyclopropylaniline are also under investigation. Early studies suggest that this compound may exhibit favorable solubility characteristics due to the presence of both polar (amino) and non-polar (cyclopropyl and trifluoromethyl) regions. This balance could contribute to improved oral bioavailability and reduced clearance rates compared to simpler aniline derivatives. Additionally, the metabolic stability conferred by the trifluoromethyl group may extend its half-life in vivo, enhancing therapeutic efficacy.
In conclusion,2-1-(trifluoromethyl)cyclopropylaniline represents a fascinating example of how structural innovation can drive pharmaceutical discovery. Its unique combination of electronic and steric features makes it a versatile scaffold for developing novel therapeutics targeting a wide range of diseases. As research progresses, further insights into its bioactivity and synthetic accessibility will continue to refine its potential as a drug candidate or intermediate in medicinal chemistry applications.
1936460-03-5 (2-1-(trifluoromethyl)cyclopropylaniline) Related Products
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 1332295-35-8(Nav1.7-IN-2)




